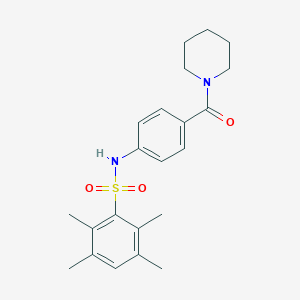

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown great potential in scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Discovery and Development of Antineoplastic Agents

Researchers have been exploring novel series of compounds with potential antineoplastic properties, focusing on their cytotoxic characteristics, which in many instances surpass those of contemporary cancer drugs. A noteworthy attribute of these compounds is their selective toxicity towards tumors and their ability to modulate multidrug resistance. They induce apoptosis, generate reactive oxygen species, activate caspases, and impact mitochondrial functions. These compounds also exhibit antimalarial and antimycobacterial activities, demonstrating a wide spectrum of potential therapeutic applications. Their structure-activity relationships, drug delivery systems, pharmacokinetic profiles, and metabolic stability have been comprehensively studied, suggesting their viability as cancer drug candidates (Mohammad Hossain et al., 2020).

Nucleophilic Aromatic Substitution Reactions

The study of nucleophilic aromatic substitution reactions, particularly involving compounds like piperidine with nitro-aromatic compounds, has provided quantitative yields of reaction products. These reactions, characterized by their specific kinetics, offer insights into the mechanisms of addition-elimination with rapid expulsion of the nitro group. This research not only advances our understanding of nucleophilic aromatic substitution but also reviews recent literature on the topic, contributing to the broader field of organic synthesis (F. Pietra & D. Vitali, 1972).

Synthesis of Cyclic Compounds with Aminobenzenesulfonamide

Explorations into the synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide have led to the development of novel polyheterocyclic compounds. This includes the use of sequential Nicholas and Pauson-Khand reactions for creating unique chemical structures. These advancements are not just pivotal for organic chemistry but also hold significance in the pharmaceutical industry, highlighting the versatility of aminobenzenesulfonamide derivatives in drug discovery and development (Kyosuke Kaneda, 2020).

DNA Binding and Modulation by Hoechst 33258 Analogues

Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, have been extensively used as fluorescent DNA stains in cell biology. These compounds have paved the way for understanding DNA sequence recognition and binding, serving as models for drug design. Their ability to act as radioprotectors and topoisomerase inhibitors has significant implications for both research and therapeutic applications (U. Issar & R. Kakkar, 2013).

Central Nervous System (CNS) Acting Drug Synthesis

The identification of functional chemical groups capable of serving as lead molecules for CNS-acting drugs highlights the importance of heterocycles in pharmaceutical development. Research into compounds with nitrogen, sulfur, and oxygen heteroatoms offers a pathway for synthesizing new medications that address CNS disorders with reduced adverse effects. This innovative approach underscores the potential for creating more effective and safer treatments for a range of neurological conditions (S. Saganuwan, 2017).

Propiedades

IUPAC Name |

2,3,5,6-tetramethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15-14-16(2)18(4)21(17(15)3)28(26,27)23-20-10-8-19(9-11-20)22(25)24-12-6-5-7-13-24/h8-11,14,23H,5-7,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIWZZPAEBWONZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B492754.png)

![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B492756.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B492758.png)

![N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492760.png)

![1-morpholino-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B492761.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone](/img/structure/B492763.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492764.png)

![N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492765.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492768.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492769.png)

![N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492770.png)

![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B492773.png)

![4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B492774.png)